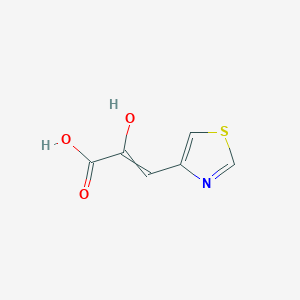
2-(4-Methoxyphenyl)-1,3,2lambda~5~-oxazaphosphepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)-1,3,2lambda~5~-oxazaphosphepan-2-one is a heterocyclic compound that contains phosphorus, nitrogen, and oxygen atoms in its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1,3,2lambda~5~-oxazaphosphepan-2-one typically involves the reaction of 4-methoxyphenyl derivatives with phosphorus-containing reagents under controlled conditions. One common method includes the use of phosphorus trichloride and an appropriate amine to form the oxazaphosphepan ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to 50°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2-(4-Methoxyphenyl)-1,3,2lambda~5~-oxazaphosphepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted oxazaphosphepan compounds, depending on the specific reagents and conditions used.
科学的研究の応用
2-(4-Methoxyphenyl)-1,3,2lambda~5~-oxazaphosphepan-2-one has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2-(4-Methoxyphenyl)-1,3,2lambda~5~-oxazaphosphepan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of key enzymes.
類似化合物との比較
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
Uniqueness
2-(4-Methoxyphenyl)-1,3,2lambda~5~-oxazaphosphepan-2-one is unique due to its phosphorus-containing ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds
特性
CAS番号 |
391640-20-3 |
|---|---|
分子式 |
C11H16NO3P |
分子量 |
241.22 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-1,3,2λ5-oxazaphosphepane 2-oxide |
InChI |
InChI=1S/C11H16NO3P/c1-14-10-4-6-11(7-5-10)16(13)12-8-2-3-9-15-16/h4-7H,2-3,8-9H2,1H3,(H,12,13) |
InChIキー |
LHBKCJJKJYOHJU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)P2(=O)NCCCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide](/img/structure/B14243278.png)
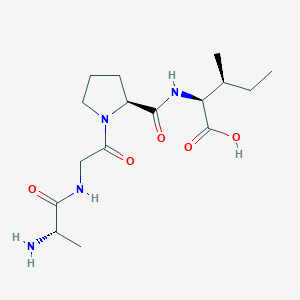
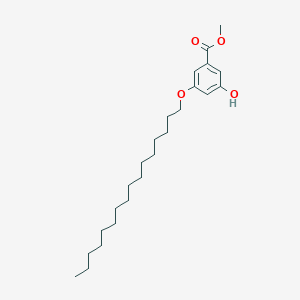

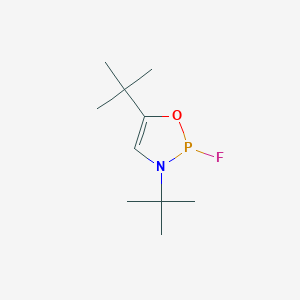
![4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol](/img/structure/B14243301.png)

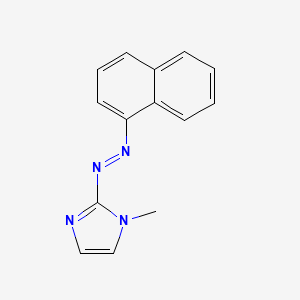
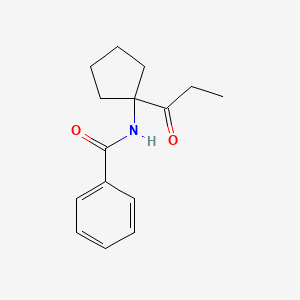


![4,4'-[Sulfinylbis(sulfanylmethanylylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one)](/img/structure/B14243339.png)
